molecular formula C10H12BrNO3S B1266800 4-(4-Bromophenylsulfonyl)morpholine CAS No. 834-67-3

4-(4-Bromophenylsulfonyl)morpholine

Cat. No.: B1266800
CAS No.: 834-67-3
M. Wt: 306.18 g/mol
InChI Key: JWJRLABLXQZFAR-UHFFFAOYSA-N
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Description

4-(4-Bromophenylsulfonyl)morpholine is an organic compound with the molecular formula C10H12BrNO3S It is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenylsulfonyl)morpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenylsulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: The bromophenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfonylmorpholines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromophenylsulfonyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenylsulfonyl)morpholine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group can also participate in π-π interactions with aromatic residues in biological targets.

Comparison with Similar Compounds

    4-(4-Chlorophenylsulfonyl)morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylphenylsulfonyl)morpholine: Contains a methyl group instead of bromine.

    4-(4-Nitrophenylsulfonyl)morpholine: Features a nitro group in place of bromine.

Uniqueness: 4-(4-Bromophenylsulfonyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding and substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJRLABLXQZFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291448
Record name 4-(4-bromophenylsulfonyl)morpholine
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Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834-67-3
Record name 4-[(4-Bromophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834-67-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 75610
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Record name 834-67-3
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Record name 4-(4-bromophenylsulfonyl)morpholine
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Record name 4-[(4-Bromobenzene)sulfonyl]morpholine
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1-sulfonyl chloride (2.56 g, 10.0 mmol) and triethylamine (1.82 mL, 13 mmol) in DCM (50 mL) was added morpholine (960 mg, 11.0 mmol) dropwise and the mixture was stirred for 30 minutes at room temperature. Then the mixture was concentrated and extracted with EA, washed with 0.1M HCl water solution (2×100 mL), NaHCO3 solution (2×100 mL) and brine, dried and concentrated to give product as a white solid.
Quantity
2.56 g
Type
reactant
Reaction Step One
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1.82 mL
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reactant
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960 mg
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared by general procedure III from 4-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and morpholine (1.88 g, 22 mmol) to give the title compound (5.90 g, 98%) as a white crystalline solid. MS (ISP) 306.1[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Morpholine (58.2 mg, 0.668 mmol) and triethylamine (116 μl, 0.835 mmol were placed in a round-bottom flask with a stir bar. Dry dichloromethane (5870 μL) was then added and the solution cooled to 0° C. 4-bromobenzenesulfonyl chloride (150 mg, 0.556 mmol) was added and the reaction was allowed to warm to room temperature overnight. It was quenched with water and extracted in ethyl acetate. The organic layers were washed with aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Quantity
58.2 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
150 mg
Type
reactant
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Quantity
5870 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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